({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate
Description
({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate is a synthetic organic compound featuring a thiophene core substituted with a furan-3-yl group at the 4-position and a carbamoyl-methyl acetate moiety at the 2-position. This structure combines heterocyclic aromaticity (thiophene and furan) with ester and carbamate functionalities, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[2-[[4-(furan-3-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-9(15)18-7-13(16)14-5-12-4-11(8-19-12)10-2-3-17-6-10/h2-4,6,8H,5,7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPAAYJZFOWIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCC1=CC(=CS1)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate typically involves multi-step organic reactions. One common method includes the condensation of furan and thiophene derivatives, followed by the introduction of a carbamoyl group and subsequent acetylation. Key reactions include:
Condensation Reaction: Combining furan and thiophene derivatives under acidic or basic conditions.
Carbamoylation: Introducing the carbamoyl group using reagents like isocyanates or carbamoyl chlorides.
Acetylation: Reacting the intermediate with acetic anhydride or acetyl chloride to form the final acetate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperatures.
Major Products
Oxidation: Formation of furan and thiophene oxides.
Reduction: Formation of reduced furan and thiophene derivatives.
Substitution: Formation of substituted furan and thiophene compounds.
Scientific Research Applications
Chemistry
In chemistry, ({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of furan and thiophene rings, known for their bioactivity, suggests possible applications in developing new pharmaceuticals.
Industry
In the industrial sector, this compound is explored for its use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The thiophene ring in the target compound distinguishes it from analogs with furan or phenyl cores. For example:
- Thiophene vs. Furan: Thiophene’s sulfur atom imparts greater aromatic stability and lower polarity compared to furan’s oxygen-containing structure.
- Furan-3-yl vs. Furan-2-yl Substituents: The position of the furan substituent on the thiophene ring (3-yl vs. 2-yl) affects steric and electronic interactions. In , BJ52081 (furan-2-yl) and BJ52010 (furan-3-yl) share identical molecular formulas (C₁₅H₁₇NO₄S) but differ in substitution patterns, which could lead to divergent physicochemical or binding properties .
Ester Group Modifications
The methyl acetate group in the target compound contrasts with branched esters in analogs:
- Methyl Acetate vs. 1-Methylethyl Acetate: lists BJ52010 and BJ52081, both featuring 1-methylethyl acetate esters.
Carbamoyl Substituent Diversity
Compounds in , such as methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a), demonstrate how carbamoyl substituents (e.g., alkyl, aryl) modulate solubility and hydrogen-bonding capacity. The target compound’s carbamoyl group, linked to a thiophene-methyl backbone, may exhibit unique steric and electronic profiles compared to furan-based analogs .
Data Tables of Structural and Functional Comparisons
Research Findings and Implications
- Biological Activity : Analogous compounds with thiophene cores (e.g., 5a in ) have been evaluated for imaging histone deacetylases (HDACs), suggesting that the target compound’s thiophene-furan hybrid structure could be optimized for similar neuroimaging or therapeutic roles .
- Synthetic Feasibility : The synthesis of carbamate and ester derivatives in and indicates that the target compound can likely be prepared via established methodologies, such as nucleophilic acyl substitutions or Suzuki couplings for heterocyclic assembly .
Biological Activity
The compound ({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate is a complex organic molecule that incorporates both furan and thiophene moieties. This structural composition suggests potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and fungicidal properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a furan ring, a thiophene ring, and an acetamide functional group, which are known to influence biological activity through various mechanisms.
1. Antimicrobial Activity
Research indicates that compounds containing thiophene and furan rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiophene show efficacy against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Case Study:
A study published in MDPI reported that thiophene derivatives exhibited notable antimicrobial effects with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL against Gram-positive and Gram-negative bacteria . The specific activity of this compound remains to be explicitly documented but can be inferred based on structural similarities.
2. Anticancer Activity
The potential anticancer properties of the compound are also noteworthy. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.
Research Findings:
In a study assessing the effects of various thiophene derivatives on cancer cell lines, it was found that certain compounds induced apoptosis in A549 lung cancer cells with IC50 values in the low micromolar range. The proposed mechanism involved cell cycle arrest and apoptosis induction through mitochondrial pathways .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 5.0 | Apoptosis |
| Compound B | HeLa | 7.5 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
3. Fungicidal Activity
The fungicidal potential of this compound is particularly relevant in agricultural applications. Thiophene-based compounds have shown effectiveness against various fungal pathogens.
Field Trials:
In greenhouse trials, compounds structurally similar to this compound demonstrated significant control over fungal diseases, achieving over 70% efficacy at concentrations as low as 100 mg/L compared to commercial fungicides .
Table 2: Fungicidal Efficacy Comparison
| Compound | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Compound C (Control) | 200 | 56 |
| Compound D (Flumorph) | 200 | 76 |
| This compound | 100 | >70 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial or cancerous cells. These interactions may involve:
- Enzyme Inhibition: Compounds may inhibit key enzymes involved in metabolic pathways.
- Membrane Disruption: The structural components can integrate into lipid membranes, disrupting cellular integrity.
- Receptor Modulation: Potential binding to cellular receptors may alter signaling pathways associated with growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
